

2-Bromo-4-(trifluoromethyl)phenylboronic acid molecular weight

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Compound of Interest

Compound Name:	2-Bromo-4-(trifluoromethyl)phenylboronic acid
Cat. No.:	B1520556

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An In-Depth Technical Guide to **2-Bromo-4-(trifluoromethyl)phenylboronic Acid**: Properties, Synthesis, and Applications in Cross-Coupling Chemistry

Executive Summary

2-Bromo-4-(trifluoromethyl)phenylboronic acid is a specialized arylboronic acid that has emerged as a critical building block in modern organic synthesis, particularly within the fields of medicinal chemistry and materials science. Its molecular structure is uniquely functionalized with a bromine atom, a trifluoromethyl group, and a boronic acid moiety, making it a highly versatile reagent for constructing complex molecular architectures. With a molecular weight of 268.82 g/mol, this compound is principally utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^{[1][2]} The trifluoromethyl group often enhances the pharmacokinetic properties of drug candidates, such as metabolic stability and membrane permeability, while the bromine atom provides a strategic handle for subsequent chemical modifications.^[3] This guide offers a comprehensive overview of its physicochemical properties, a robust synthesis protocol, best practices for handling and storage, and its core application in Suzuki-Miyaura cross-coupling, providing researchers and drug development professionals with the technical insights required for its effective use.

Physicochemical Properties and Structural Analysis

2-Bromo-4-(trifluoromethyl)phenylboronic acid is a white to off-white solid at room temperature.^[4] The strategic placement of three key functional groups on the phenyl ring

dictates its chemical behavior and utility. The boronic acid group is the reactive center for transmetalation in palladium-catalyzed cross-coupling reactions. The trifluoromethyl (-CF₃) group, a potent electron-withdrawing group, increases the Lewis acidity of the boron atom, which can influence reaction kinetics. The bromine atom serves as a stable, reactive site for a variety of transformations, including a secondary cross-coupling reaction, allowing for the sequential construction of complex molecules.

Table 1: Key Physicochemical Properties

Property	Value	Reference(s)
Molecular Weight	268.82 g/mol	[1] [2]
Molecular Formula	C ₇ H ₅ BBrF ₃ O ₂	[1] [2]
CAS Number	959997-88-7	[1]
Appearance	White to off-white solid	
Typical Purity	≥98%	
Storage Temperature	2-8°C	[4]

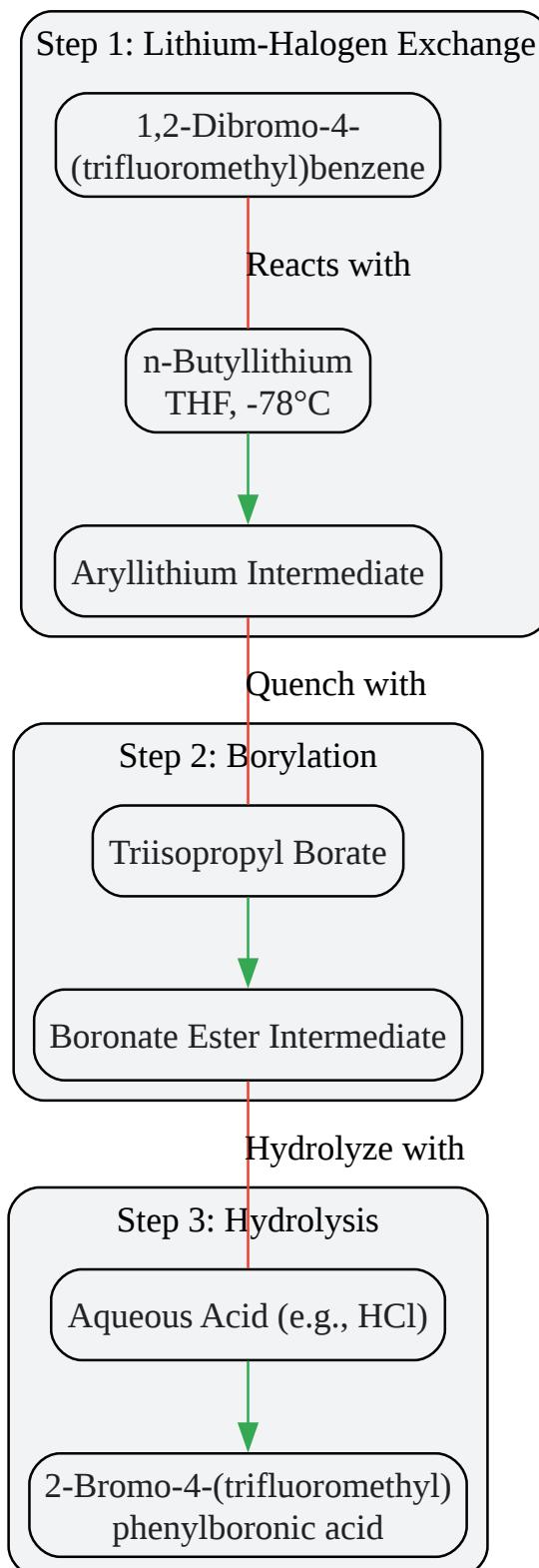
Synthesis and Purification

The synthesis of arylboronic acids is a well-established process in organic chemistry. A common and effective method for preparing **2-Bromo-4-(trifluoromethyl)phenylboronic acid** involves a halogen-metal exchange followed by borylation and subsequent hydrolysis. This process typically starts from a readily available dihalogenated precursor.

Synthetic Pathway

The synthesis initiates with 1,2-dibromo-4-(trifluoromethyl)benzene. A selective lithium-halogen exchange is performed at low temperature using an organolithium reagent like n-butyllithium. The position ortho to the bromine and meta to the trifluoromethyl group is typically more sterically accessible and electronically favorable for this exchange. The resulting aryllithium intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, to form a boronate ester. Finally, acidic workup hydrolyzes the ester to yield the target **2-Bromo-4-(trifluoromethyl)phenylboronic acid**.

Synthesis Workflow Diagram



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Caption: Synthetic workflow for **2-Bromo-4-(trifluoromethyl)phenylboronic acid**.

Detailed Synthesis Protocol

- **Inert Atmosphere Setup:** Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen gas throughout the reaction.
- **Reactant Preparation:** Dissolve 1,2-dibromo-4-(trifluoromethyl)benzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
- **Lithiation:** Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equiv., 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70°C. Stir the mixture for 1 hour at -78°C.
- **Borylation:** Add triisopropyl borate (1.2 equiv.) dropwise to the aryllithium solution, again maintaining the temperature at -78°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- **Hydrolysis and Workup:** Cool the mixture to 0°C in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product.

Handling, Storage, and Stability

The utility of boronic acids is contingent on their proper handling and storage, as they are susceptible to several decomposition pathways.^[5]

Intrinsic Stability of Boronic Acids

Arylboronic acids can degrade via three primary routes:

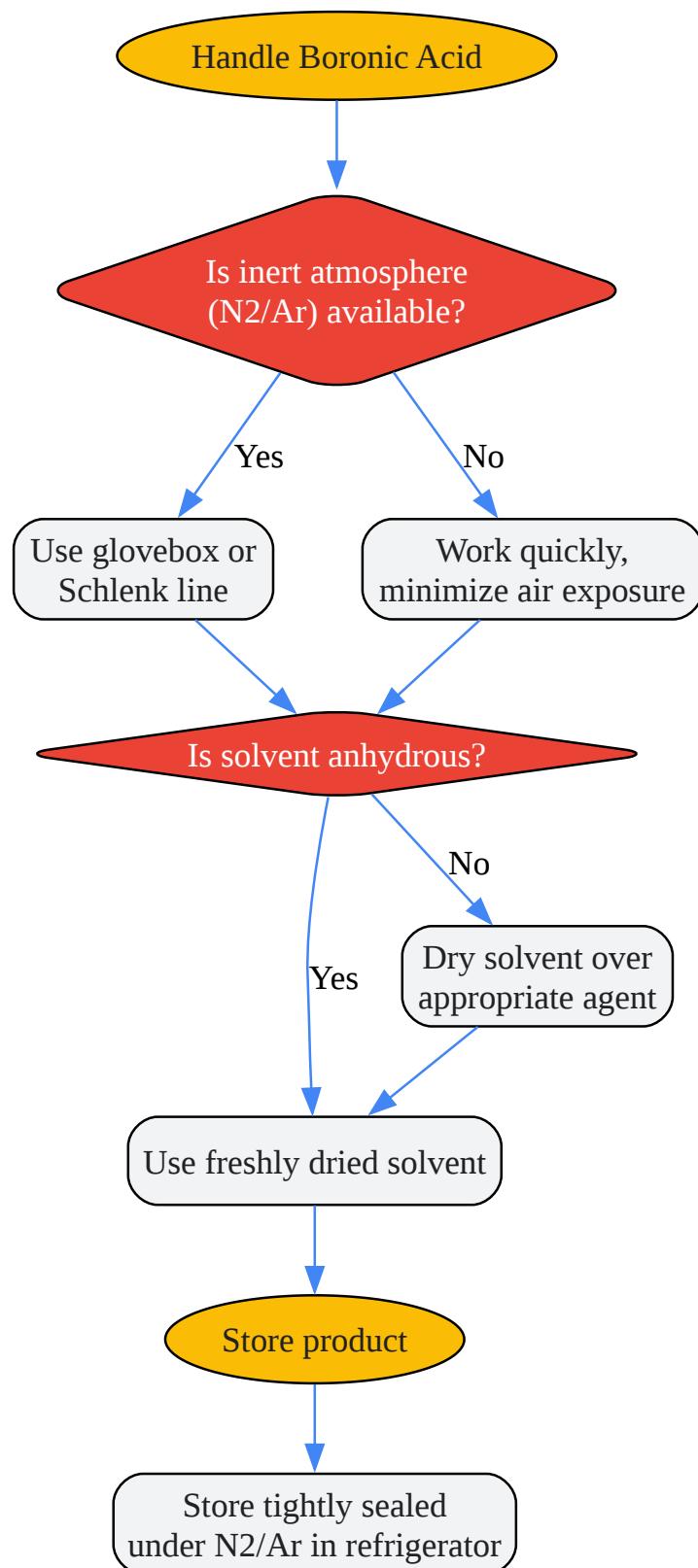
- Protodeboronation: Cleavage of the C-B bond, which is replaced by a C-H bond. This is often accelerated in aqueous or protic media.[5]
- Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of air or other oxidants.[5]
- Boroxine Formation: Under anhydrous conditions or upon heating, three molecules of boronic acid can dehydrate to form a stable, six-membered cyclic anhydride called a boroxine. This process is often reversible but can complicate stoichiometry and analysis.[5]

Recommended Handling and Storage

To maintain the integrity and reactivity of **2-Bromo-4-(trifluoromethyl)phenylboronic acid**, the following procedures are essential:

- Handling: Always handle the solid in an inert atmosphere, such as a glovebox or under a stream of argon or nitrogen, to minimize exposure to air and moisture.[6] Use dry solvents and glassware.
- Storage: Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[4] For long-term storage, sealing the container under an inert gas is highly recommended.[7]

Logic Diagram for Boronic Acid Handling



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Caption: Decision workflow for handling boronic acids.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

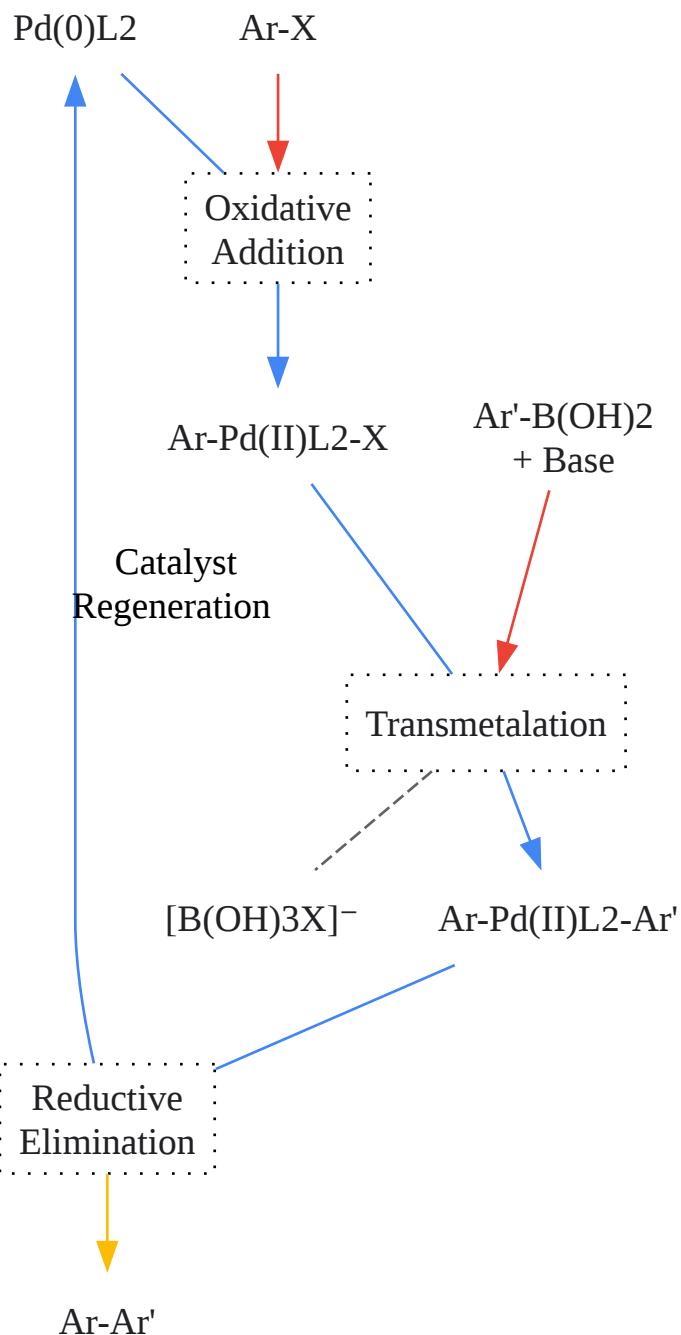
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and halides or triflates.^[8] **2-Bromo-4-(trifluoromethyl)phenylboronic acid** is an excellent substrate for this reaction, serving as the organoboron partner.

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

- Oxidative Addition: A low-valent Pd(0) catalyst reacts with the organohalide (e.g., an aryl bromide) to form a Pd(II) complex.
- Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 2-bromo-4-(trifluoromethyl)phenyl moiety) to the palladium center, displacing the halide.^[8]
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.^[9]

Suzuki-Miyaura Catalytic Cycle Diagram



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Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical coupling between **2-Bromo-4-(trifluoromethyl)phenylboronic acid** and a generic aryl iodide.

- Reagent Setup: In a Schlenk flask under an inert atmosphere, combine **2-Bromo-4-(trifluoromethyl)phenylboronic acid** (1.2 equiv.), the aryl iodide (1.0 equiv.), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3-5 mol%), and a base (e.g., K_2CO_3 or Na_2CO_3 , 2.0-3.0 equiv.).[\[10\]](#) [\[11\]](#)
- Solvent Addition: Add a degassed solvent system, typically a mixture such as toluene/ethanol/water or dioxane/water.[\[10\]](#)
- Reaction Execution: Heat the reaction mixture with stirring to the desired temperature (commonly 80-100°C).
- Monitoring: Monitor the reaction progress using an appropriate technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Significance in Drug Discovery

The incorporation of the 2-bromo-4-(trifluoromethyl)phenyl moiety into molecules is of high interest in pharmaceutical development. The trifluoromethyl group is a bioisostere for other groups and is known to enhance key drug properties:

- Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation, which can increase the half-life of a drug.[\[3\]](#)
- Lipophilicity: The $-\text{CF}_3$ group increases the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.[\[3\]](#)

- Binding Affinity: The electronegativity and size of the $-CF_3$ group can lead to stronger interactions with target proteins, enhancing binding affinity.[3]

The presence of the bromine atom on the coupled product provides a valuable synthetic handle for further diversification, allowing for the creation of extensive compound libraries for structure-activity relationship (SAR) studies.

Conclusion

2-Bromo-4-(trifluoromethyl)phenylboronic acid is a high-value, versatile reagent that empowers chemists to synthesize complex biaryl structures efficiently. Its unique combination of a boronic acid, a trifluoromethyl group, and a bromine atom makes it particularly suitable for applications in drug discovery and materials science. A thorough understanding of its properties, synthesis, handling requirements, and reaction mechanisms is paramount for leveraging its full potential in the laboratory. By following the protocols and guidelines outlined in this guide, researchers can reliably and safely incorporate this powerful building block into their synthetic strategies.

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